![molecular formula C9H9N3O3 B14330850 [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid CAS No. 111574-80-2](/img/structure/B14330850.png)
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid is an organic compound that features a unique structure combining a phenylcarbamoyl group with a hydrazinylidene moiety attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid typically involves the reaction of phenyl isocyanate with hydrazine to form the phenylcarbamoyl hydrazine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenylcarbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenylcarbamoyl derivatives.
Scientific Research Applications
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Phenylcarbamoyl)hydrazinylidene]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
[2-(Phenylcarbamoyl)hydrazinylidene]propionic acid: Similar structure with a propionic acid backbone.
[2-(Phenylcarbamoyl)hydrazinylidene]butyric acid: Similar structure with a butyric acid backbone.
Uniqueness
[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid backbone allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
111574-80-2 |
|---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
2-(phenylcarbamoylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C9H9N3O3/c13-8(14)6-10-12-9(15)11-7-4-2-1-3-5-7/h1-6H,(H,13,14)(H2,11,12,15) |
InChI Key |
FZIPAJKGGDDAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NN=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


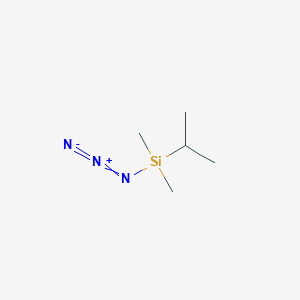

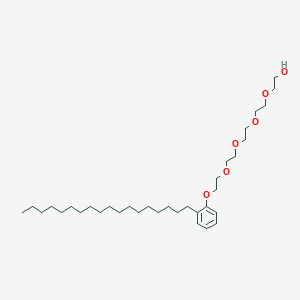
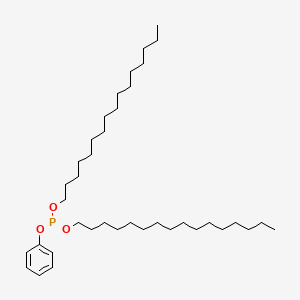
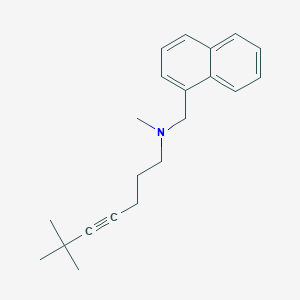
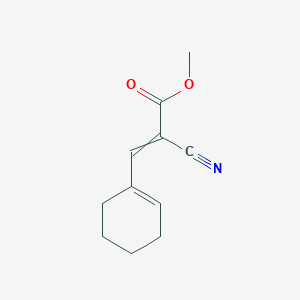
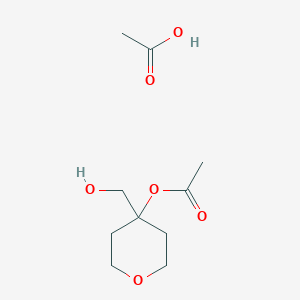
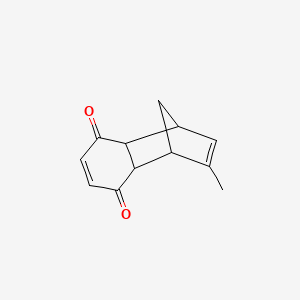
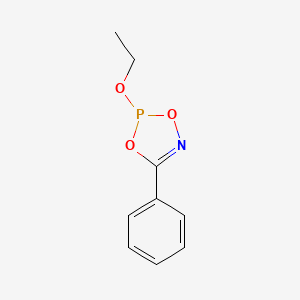
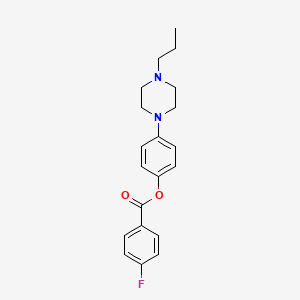
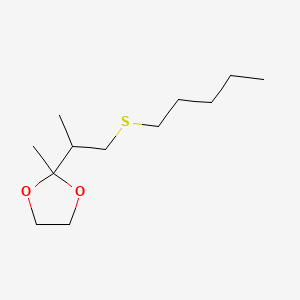
![(4-Chlorophenyl)[4-(diethylamino)phenyl]methanone](/img/structure/B14330831.png)
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![3-[(2,3-Dihydro-1-benzoxepin-5-yl)sulfanyl]propanoic acid](/img/structure/B14330842.png)
